2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
Description
This compound belongs to the triazolo-pyridazinone class, characterized by a fused bicyclic core of triazole and pyridazinone rings. The structure features a 4-chlorophenyl-substituted 1,2,4-oxadiazole moiety at the 2-position and a para-tolyl group at the 6-position. Such substitutions are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, particularly in targeting enzymes or receptors involved in inflammation or cancer pathways .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN6O2/c1-13-2-4-14(5-3-13)17-10-11-18-25-27(21(29)28(18)24-17)12-19-23-20(26-30-19)15-6-8-16(22)9-7-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCNCJMHAZUWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN(C3=O)CC4=NC(=NO4)C5=CC=C(C=C5)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a synthetic organic molecule that incorporates multiple heterocyclic structures known for their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications and mechanisms of action.
Structural Characteristics
The molecular structure of the compound is characterized by the presence of:
- Oxadiazole ring : Known for its role in various biological activities including anticancer and anti-inflammatory effects.
- Triazole and pyridazine moieties : These contribute to the compound's pharmacological properties.
The molecular formula is , and its structure can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. The incorporation of the oxadiazole moiety in this compound suggests potential activity against various cancer cell lines. For instance:
- Cytotoxicity : The compound may demonstrate cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) due to its ability to inhibit critical enzymes involved in cancer progression .
Anti-inflammatory Activity
The oxadiazole derivatives are also known for their anti-inflammatory properties. The presence of the chlorophenyl group may enhance this activity by modulating inflammatory pathways. Studies have shown that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to reduced inflammation .
Antimicrobial Activity
There is a growing interest in the antimicrobial properties of oxadiazole derivatives. The compound might exhibit activity against various bacterial strains due to its structural features that facilitate interaction with microbial enzymes or membranes .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Targeting specific enzymes involved in tumor growth and inflammation.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways that lead to cell proliferation or apoptosis.
- Radical Scavenging : Exhibiting antioxidant properties that protect cells from oxidative stress.
Case Studies
Several studies have explored related compounds with similar structures:
- Study on Anticancer Activity : A derivative of oxadiazole demonstrated an IC50 value of 92.4 µM against a panel of cancer cell lines, indicating significant anticancer potential .
- Anti-inflammatory Effects : Research showed that oxadiazole derivatives could inhibit COX enzymes effectively, suggesting their utility in treating inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Numerous studies have reported the anticancer properties of compounds containing oxadiazole and triazole units. The compound has shown promising results in inhibiting cancer cell proliferation. For example:
- A derivative with similar structural features demonstrated significant cytotoxicity against various cancer cell lines including leukemia and breast cancer .
- Research indicates that compounds with oxadiazole moieties exhibit mechanisms that interfere with cancer cell metabolism and induce apoptosis .
Antimicrobial Properties
The presence of halogenated phenyl groups in the structure has been associated with enhanced antimicrobial activity. Compounds similar to this one have been evaluated for their effectiveness against bacterial strains and fungi . The chlorophenyl group contributes to increased lipophilicity, which can enhance membrane permeability and bioactivity.
Anti-inflammatory Effects
Some derivatives of oxadiazoles have been studied for their anti-inflammatory properties. The incorporation of specific functional groups can modulate inflammatory pathways, making these compounds potential candidates for treating inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s uniqueness lies in its combination of a chlorophenyl-oxadiazole and para-tolyl substituents. Below is a comparative analysis with related molecules from the evidence:
Analysis of Substituent Effects
Chlorophenyl vs. Bromophenyl Groups :
- The target’s 4-chlorophenyl group (electron-withdrawing) may enhance binding to hydrophobic enzyme pockets compared to the bulkier 4-bromophenyl analog in . Bromine’s larger atomic radius could reduce steric compatibility in certain targets .
- Chlorine’s electronegativity may improve metabolic stability over bromine in vivo .
Oxadiazole vs. This could enhance selectivity for ATP-binding kinase domains .
Para-Tolyl vs. Methyl Groups :
- The p-tolyl substituent (electron-donating methyl) at the 6-position increases lipophilicity (logP ~3.5 estimated) compared to the simpler 6-methyl group in . This may improve membrane permeability but reduce aqueous solubility .
Research Findings and Limitations
Pharmacological Insights
- Kinase Inhibition Potential: Analogous triazolo-pyridazinones with oxadiazole substituents (e.g., ) show moderate activity against MAPK and PI3K pathways, suggesting the target compound may share similar mechanisms .
Q & A
Q. What synthetic methodologies are recommended for constructing the triazolo-pyridazinone core of this compound?
The triazolo-pyridazinone scaffold can be synthesized via intermolecular cyclization reactions. For example, condensation of hydrazonoyl chlorides with substituted pyridazinones under reflux in ethanol or acetonitrile is a common approach. Evidence from analogous compounds shows that 1,2,4-triazolo[4,3-b]pyridazin-3(2H)-ones are formed via thermal cyclization of hydrazide intermediates . Key steps include:
- Use of 4-chlorophenyl substituents for regioselective cyclization.
- Optimization of reaction time (typically 8–12 hours) and temperature (80–100°C).
- Purification via column chromatography (silica gel, ethyl acetate/hexane).
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Multimodal characterization is critical:
- 1H/13C NMR : Confirm aromatic protons (δ 7.2–8.5 ppm) and oxadiazole/triazole carbons (δ 150–165 ppm) .
- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 478.0952 for C22H16ClN7O2).
- Elemental Analysis : Ensure C, H, N, Cl percentages align with theoretical values (±0.3% tolerance).
- XRD (if crystalline): Resolve spatial arrangement of the p-tolyl and chlorophenyl groups .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Target-specific assays should be prioritized:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) with IC50 determination via dose-response curves.
- Antimicrobial Activity : Follow CLSI guidelines for MIC testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Employ MTT assays on HEK-293 or HepG2 cells to assess selectivity (IC50 > 50 μM is desirable for non-cytotoxic profiles) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Variation of Substituents : Replace the p-tolyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Scaffold Hybridization : Fuse the oxadiazole moiety with thiadiazine or pyrimidine rings to enhance binding affinity .
- Docking Studies : Use AutoDock Vina to predict interactions with target proteins (e.g., PARP-1 or COX-2) and prioritize synthetic targets .
Q. What strategies improve metabolic stability and solubility for in vivo studies?
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl or phosphate) at the triazole nitrogen .
- Co-crystallization : Use co-solvents like PEG-400 or cyclodextrins to enhance aqueous solubility.
- Microsomal Stability Assays : Test hepatic clearance using rat liver microsomes (RLM) and adjust logP values (<3.5) via substituent modifications .
Q. How should researchers address contradictory bioactivity data across studies?
- Dose-Response Reproducibility : Replicate assays in triplicate with independent compound batches.
- Orthogonal Assays : Validate kinase inhibition via both radiometric (32P-ATP) and fluorescence-based methods .
- Batch Purity Analysis : Use HPLC-UV/ELSD to confirm >95% purity and rule out degradation products .
Q. What experimental designs are robust for assessing pharmacokinetic properties?
- Randomized Block Design : Apply split-plot methodologies for in vivo studies (e.g., trellis systems for variable dosing) .
- Pharmacokinetic Parameters : Calculate AUC, Cmax, and t1/2 via LC-MS/MS analysis of plasma samples collected at 0, 1, 2, 4, 8, 12, and 24 hours post-administration .
Key Methodological Notes
- Spectroscopic Cross-Validation : Always correlate NMR shifts with computational predictions (e.g., ChemDraw) to confirm regiochemistry .
- Stability Monitoring : Store the compound at -20°C under argon to prevent oxadiazole ring hydrolysis .
- Ethical Reporting : Disclose all negative data (e.g., inactive analogs) to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
